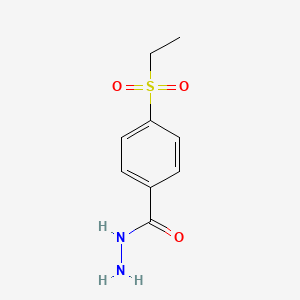![molecular formula C6H12O2S B14646537 [(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol CAS No. 54505-40-7](/img/structure/B14646537.png)
[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol is an organic compound with a unique structure that includes a six-membered ring containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol typically involves the formation of the oxathiane ring followed by the introduction of the hydroxymethyl group. One common method involves the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions to form the oxathiane ring. Subsequent functionalization introduces the hydroxymethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the oxathiane ring or the hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the oxathiane ring provides stability and reactivity. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
[(2S,6R)-6-Methylmorpholin-2-yl]methanol: Similar structure but with a nitrogen atom instead of sulfur.
[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur.
Uniqueness
[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
54505-40-7 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
[(2S,6R)-6-methyl-1,4-oxathian-2-yl]methanol |
InChI |
InChI=1S/C6H12O2S/c1-5-3-9-4-6(2-7)8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
LLAIBXYVYAPFJS-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CSC[C@@H](O1)CO |
Canonical SMILES |
CC1CSCC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
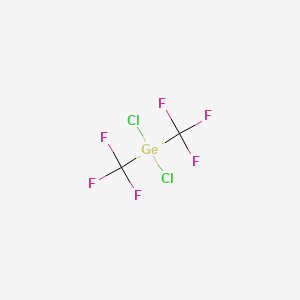
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
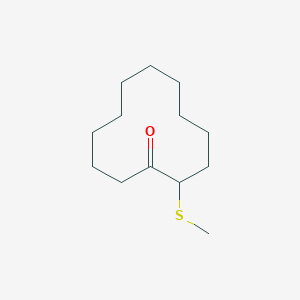
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
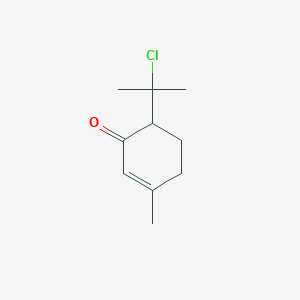
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)

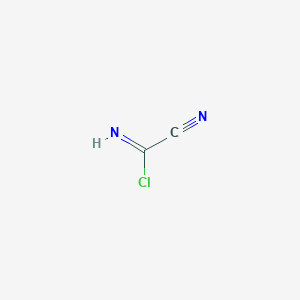
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
